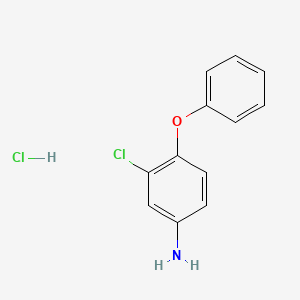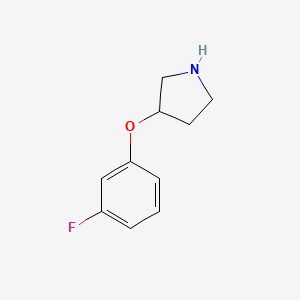
3-(3-Fluorofenoxi)pirrolidina
Descripción general
Descripción
3-(3-Fluorophenoxy)pyrrolidine is a compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 and appears as a yellow clear liquid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(3-Fluorophenoxy)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Various methods have been developed for the N-heterocyclization of primary amines with diols . Other synthetic strategies include the use of alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(3-Fluorophenoxy)pyrrolidine, can participate in various chemical reactions. For instance, they can undergo C(sp3)-H alkylation and arylation employing simple aryl or alkyl halides . They can also be involved in acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Physical And Chemical Properties Analysis
3-(3-Fluorophenoxy)pyrrolidine is a yellow clear liquid . It has a molecular weight of 181.21 and a molecular formula of C10H12FNO .Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
El anillo de pirrolidina, que es parte de la estructura de “3-(3-Fluorofenoxi)pirrolidina”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Tratamiento de Enfermedades Autoinmunes
Se ha estudiado una serie de derivados de cis-3,4-difenilpirrolidina, que podrían incluir potencialmente “this compound”, como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt). Este receptor es una variante de empalme de la subfamilia de receptores hormonales nucleares RORγ involucrada en enfermedades autoinmunes .
Actividades Anticonvulsivas y Antinociceptivas
Se han sintetizado y evaluado compuestos con un núcleo de pirrolidina, como “this compound”, por sus actividades anticonvulsivas y antinociceptivas in vivo en modelos animales .
Terapia Antiviral y Anticancerígena
Los análogos de nucleósidos no naturales, que pueden incluir “this compound”, se han utilizado en la terapia antiviral y anticancerígena. Pueden inhibir las enzimas celulares involucradas en la biosíntesis de nucleótidos, bloquear el crecimiento de las células cancerosas interfiriendo con la replicación del ADN y limitar la infección viral al inhibir la transcriptasa inversa del VIH .
Inhibición de las ADN Polimerasas
Los análogos de nucleósidos, que pueden incluir potencialmente “this compound”, pueden provocar una terminación prematura de la cadena al inhibir las ADN polimerasas. Este mecanismo es crucial para la eficacia clínica de los nucleósidos anticancerígenos y antivirales .
Bioactivación a Trifosfatos de Nucleósidos
Los análogos de nucleósidos, como “this compound”, deben bioactivarse a trifosfatos de nucleósidos para inhibir las ADN polimerasas. Un profármaco fosforamidato tuvo una mejor permeabilidad celular y se metabolizó a la forma monofosfato de nucleósido en células humanas .
Safety and Hazards
The safety data sheet for 3-(3-Fluorophenoxy)pyrrolidine suggests that it may be harmful if swallowed or inhaled . It can cause severe skin burns and eye damage . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
Pyrrolidine derivatives, including 3-(3-Fluorophenoxy)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with biological targets .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Result of Action
It is known that pyrrolidine derivatives can have a broad range of bioactivities .
Análisis Bioquímico
Biochemical Properties
3-(3-Fluorophenoxy)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 3-(3-Fluorophenoxy)pyrrolidine has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-(3-Fluorophenoxy)pyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 3-(3-Fluorophenoxy)pyrrolidine on cellular processes are diverse and depend on the type of cells involved. In various cell types, 3-(3-Fluorophenoxy)pyrrolidine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, 3-(3-Fluorophenoxy)pyrrolidine can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to metabolize and eliminate toxins . Additionally, this compound has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Fluorophenoxy)pyrrolidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(3-Fluorophenoxy)pyrrolidine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that ultimately lead to changes in gene expression . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenoxy)pyrrolidine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that 3-(3-Fluorophenoxy)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenoxy)pyrrolidine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress . At high doses, 3-(3-Fluorophenoxy)pyrrolidine can induce toxic or adverse effects, including liver damage, neurotoxicity, and disruptions in normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
3-(3-Fluorophenoxy)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, potentially leading to the formation of adducts or the initiation of secondary metabolic processes. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenoxy)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-(3-Fluorophenoxy)pyrrolidine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenoxy)pyrrolidine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(3-Fluorophenoxy)pyrrolidine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGRTYTFZRUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663058 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871587-68-7 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871587-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-fluorophenoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



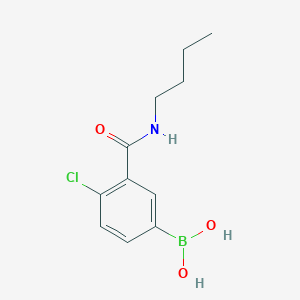
![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)
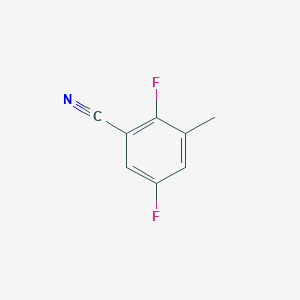
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)
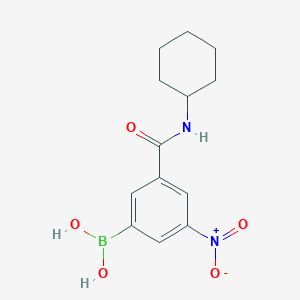
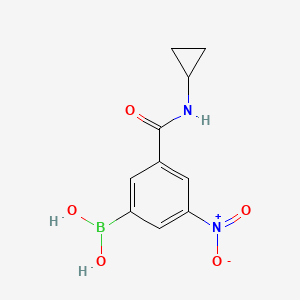

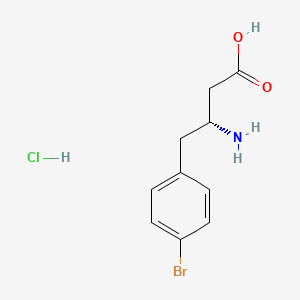


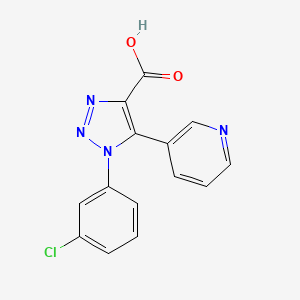
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
